

# Commercial Suppliers and Technical Guide for 4,6-Difluoro-5-methylpyrimidine

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## Compound of Interest

Compound Name: 4,6-Difluoro-5-methylpyrimidine

Cat. No.: B579784

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,6-difluoro-5-methylpyrimidine**, a key building block in medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and relevant biological pathways are also presented to support researchers in their drug discovery and development endeavors.

## Commercial Availability

**4,6-Difluoro-5-methylpyrimidine** is available from a number of commercial chemical suppliers. The typical purity offered is around 95%. Below is a summary of some of the key suppliers.

Supplier	Website	Additional Information
Fluorochem	--INVALID-LINK--	Offers various pack sizes.
Parchem	--INVALID-LINK--	Specialty chemical supplier.
Astatech	--INVALID-LINK--	Provides a range of building blocks.
P&S Chemicals	--INVALID-LINK--	Offers a variety of chemical intermediates.
MolCore	--INVALID-LINK--	Specializes in high-purity API intermediates.
2a biotech	--INVALID-LINK--	Supplies a range of chemical products.
ChemUniverse	--INVALID-LINK--	Provides organic and specialty chemicals.

## Physicochemical and Safety Data

A comprehensive summary of the available quantitative data for **4,6-difluoro-5-methylpyrimidine** is provided in the table below.

Property	Value	Source
IUPAC Name	4,6-difluoro-5-methylpyrimidine	Fluorochem
CAS Number	18260-64-5	Fluorochem, Parchem, Astatech, P&S Chemicals, MolCore, 2a biotech, ChemUniverse
Molecular Formula	C5H4F2N2	Fluorochem, Parchem, Astatech, P&S Chemicals, MolCore, 2a biotech, ChemUniverse
Molecular Weight	130.10 g/mol	Fluorochem, MolCore
Purity	≥95%	Fluorochem, Astatech, ChemUniverse
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	Fluorochem
Precautionary Statements	P261, P280, P301+P310, P302+P352, P305+P351+P338	Fluorochem

## Role in Drug Discovery and Development

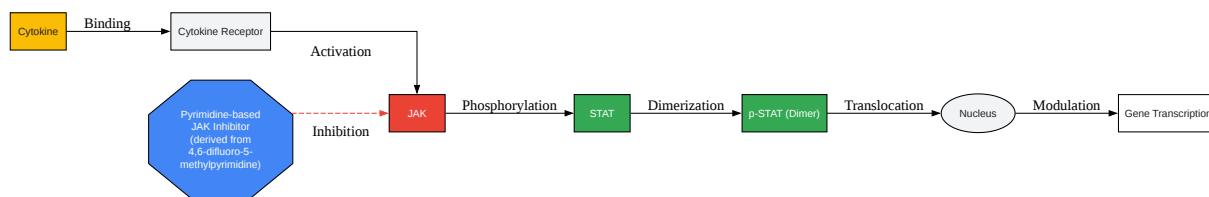
Pyrimidine derivatives are a cornerstone in modern medicinal chemistry, forming the scaffold of numerous approved drugs.<sup>[1]</sup> Their structural resemblance to the pyrimidine bases of DNA and RNA allows them to interact with a wide range of biological targets. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability, making fluorinated pyrimidines particularly valuable in drug design.

**4,6-Difluoro-5-methylpyrimidine** serves as a crucial intermediate in the synthesis of various targeted therapies, most notably kinase inhibitors. Kinases are a class of enzymes that play a

pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.<sup>[2]</sup>

## Inhibition of Janus Kinase (JAK) Signaling

The Janus kinase (JAK) family of tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.<sup>[3][4][5]</sup> Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic success.<sup>[6][7][8]</sup> The pyrimidine core of **4,6-difluoro-5-methylpyrimidine** can be elaborated to create potent and selective JAK inhibitors.

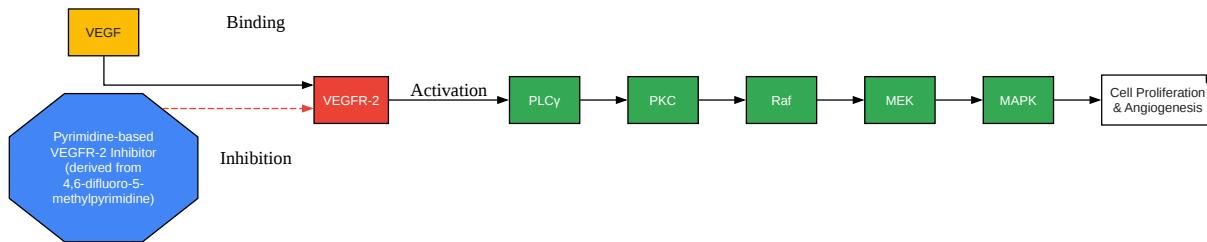


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Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrimidine-based drug.

## Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.<sup>[2][9][10][11][12]</sup> Many anti-cancer therapies are designed to inhibit VEGFR-2 signaling. The pyrimidine scaffold is a common feature in many VEGFR-2 inhibitors.<sup>[1][13][14][15][16]</sup> **4,6-Difluoro-5-methylpyrimidine** can be utilized as a starting material for the synthesis of potent VEGFR-2 inhibitors.



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